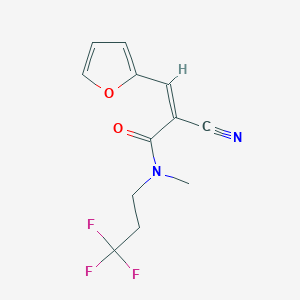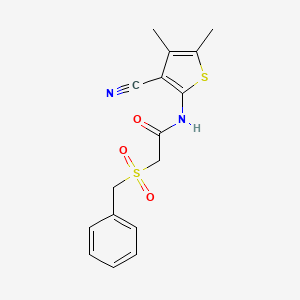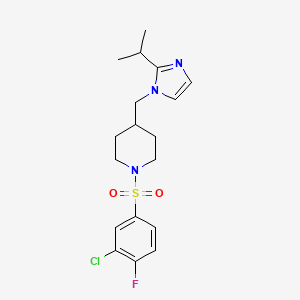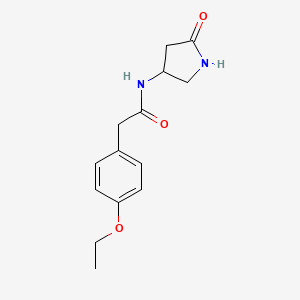![molecular formula C28H20N2O3S B2439459 Methyl 5-phenyl-3-[(2-phenylquinoline-4-carbonyl)amino]thiophene-2-carboxylate CAS No. 477326-62-8](/img/structure/B2439459.png)
Methyl 5-phenyl-3-[(2-phenylquinoline-4-carbonyl)amino]thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 5-phenyl-3-[(2-phenylquinoline-4-carbonyl)amino]thiophene-2-carboxylate” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “Methyl 5-phenyl-3-[(2-phenylquinoline-4-carbonyl)amino]thiophene-2-carboxylate” is complex, with multiple aromatic rings designed to form strong hydrophobic interactions with residues in the opening of HDAC active site .Chemical Reactions Analysis
Thiophene-based analogs have been used in a variety of chemical reactions . For example, in 2018, Mantellini explored that dihydrothiophene shows two distinct regioselectivities in acidic or basic media which led to the formation of 2-arylamino-5-hydrazono-thiophene-3 carboxylates in NaOH solution .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of “methyl 5-phenyl-3-(2-phenylquinoline-4-amido)thiophene-2-carboxylate,” also known as “Oprea1_095097” or “methyl 5-phenyl-3-(2-phenylquinoline-4-carboxamido)thiophene-2-carboxylate” or “Methyl 5-phenyl-3-[(2-phenylquinoline-4-carbonyl)amino]thiophene-2-carboxylate”:
Anticancer Research
Thiophene derivatives, including methyl 5-phenyl-3-(2-phenylquinoline-4-amido)thiophene-2-carboxylate, have shown significant potential in anticancer research. These compounds can inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis. Their unique structure allows them to target specific cancer cell pathways, making them promising candidates for developing new anticancer drugs .
Antimicrobial Agents
The compound’s structure suggests it could be effective as an antimicrobial agent. Thiophene derivatives have been known to exhibit strong antibacterial and antifungal properties. They can disrupt the cell membranes of bacteria and fungi, leading to cell death. This makes them valuable in developing new antibiotics and antifungal medications .
Organic Semiconductors
Methyl 5-phenyl-3-(2-phenylquinoline-4-amido)thiophene-2-carboxylate can be used in the field of organic electronics. Thiophene-based compounds are essential in creating organic semiconductors, which are used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). These materials are crucial for developing flexible electronic devices and displays .
Corrosion Inhibitors
Thiophene derivatives are also used as corrosion inhibitors in industrial applications. They can form a protective layer on metal surfaces, preventing oxidation and corrosion. This application is particularly important in the oil and gas industry, where corrosion can lead to significant economic losses and safety hazards .
Anti-inflammatory Agents
The compound has potential applications in developing anti-inflammatory drugs. Thiophene derivatives have been shown to inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation. This makes them useful in treating conditions such as arthritis and other inflammatory diseases .
Antioxidant Properties
Research has indicated that thiophene derivatives possess antioxidant properties. They can neutralize free radicals, preventing oxidative stress and cellular damage. This application is valuable in developing supplements and medications aimed at reducing oxidative stress-related diseases, such as cardiovascular diseases and neurodegenerative disorders .
Photovoltaic Cells
In the field of renewable energy, thiophene-based compounds are used in the development of photovoltaic cells. These materials can absorb sunlight and convert it into electrical energy, making them essential components in solar panels. Their efficiency and stability make them promising candidates for improving solar energy technology .
Drug Delivery Systems
The unique chemical structure of methyl 5-phenyl-3-(2-phenylquinoline-4-amido)thiophene-2-carboxylate allows it to be used in drug delivery systems. It can be engineered to deliver drugs to specific sites in the body, improving the efficacy and reducing the side effects of treatments. This application is particularly important in targeted cancer therapy and other precision medicine approaches .
These applications highlight the versatility and potential of methyl 5-phenyl-3-(2-phenylquinoline-4-amido)thiophene-2-carboxylate in various scientific research fields. If you have any specific questions or need further details on any of these applications, feel free to ask!
Orientations Futures
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions of “Methyl 5-phenyl-3-[(2-phenylquinoline-4-carbonyl)amino]thiophene-2-carboxylate” could involve further exploration of its biological effects and potential applications in medicinal chemistry.
Propriétés
IUPAC Name |
methyl 5-phenyl-3-[(2-phenylquinoline-4-carbonyl)amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20N2O3S/c1-33-28(32)26-24(17-25(34-26)19-12-6-3-7-13-19)30-27(31)21-16-23(18-10-4-2-5-11-18)29-22-15-9-8-14-20(21)22/h2-17H,1H3,(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHAUAVUPGVWMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-phenyl-3-[(2-phenylquinoline-4-carbonyl)amino]thiophene-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-4-(Dimethylamino)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropyl]but-2-enamide](/img/structure/B2439381.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-2-carboxamide](/img/structure/B2439383.png)

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide](/img/structure/B2439387.png)
![N-methyl-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2439389.png)





![2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B2439398.png)
![Ethyl 5-acetamidopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2439399.png)